
Des-(2-hydroxyethyl)opipramol Dihydrochloride
Descripción general
Descripción
Des-(2-hydroxyethyl)opipramol Dihydrochloride is a derivative of opipramol, a tricyclic antidepressant and anxiolytic agent. Opipramol is known for its thymoleptic, neuroleptic, and tranquillizing properties. This compound is formed by the protonation of both nitrogen atoms within the piperazine unit, resulting in a chair-type conformation for the diazacyclohexane ring .
Métodos De Preparación
The synthesis of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves multiple steps, starting from the basic structure of opipramol. The preparation typically includes:
Synthetic Routes and Reaction Conditions: The synthesis begins with the formation of the iminostilbene core, followed by the introduction of the piperazine side chain. The final step involves the removal of the 2-hydroxyethyl group and the formation of the dihydrochloride salt.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity.
Análisis De Reacciones Químicas
Des-(2-hydroxyethyl)opipramol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Antidepressant and Anxiolytic Effects
Des-(2-hydroxyethyl)opipramol dihydrochloride exhibits significant antidepressant and anxiolytic effects similar to those of its parent compound, opipramol. It acts primarily through modulation of neurotransmitter systems, particularly involving serotonin (5-HT) and dopamine (D2) receptors. Research indicates that the compound does not inhibit the reuptake of these neurotransmitters but instead blocks specific receptor subtypes, contributing to its therapeutic effects in generalized anxiety disorder (GAD) and depression .
Receptor Interaction
The compound has a high affinity for sigma receptors (both sigma-1 and sigma-2), which are implicated in various neuropsychiatric disorders. Its interaction with these receptors may enhance neuroprotective effects and modulate anxiety-related behaviors . Additionally, studies have shown that it can inhibit monoamine oxidase activity, which may further contribute to its antidepressant effects by increasing the availability of monoamines in the brain .
Therapeutic Applications
Drug Repurposing Potential
Given its pharmacological profile, this compound is being considered for drug repurposing in treating conditions beyond anxiety and depression. Its ability to limit exaggerated lipolysis without causing weight gain positions it as a candidate for managing metabolic disorders associated with psychiatric medications .
Case Studies and Clinical Applications
Recent studies have documented the use of this compound in elderly patients with polypharmacy issues, where it has been effective in managing anxiety without significant drug interactions or adverse effects . Furthermore, clinical trials are ongoing to explore its efficacy in treating chronic pain conditions where anxiety plays a significant role.
Biochemical Mechanisms
Inhibition of Lipolysis
Research has indicated that this compound inhibits lipolysis in human adipocytes. This effect is crucial as it suggests potential applications in treating obesity-related disorders while minimizing weight gain associated with traditional antidepressants .
Impact on Oxidative Stress
The compound has also been shown to interact with hydrogen peroxide generation by amine oxidases. This interaction suggests a role in reducing oxidative stress, which is often elevated in patients with mood disorders. Such properties could contribute to neuroprotective effects, making it a valuable agent in neurodegenerative disease management .
Mecanismo De Acción
The mechanism of action of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves its interaction with sigma receptors, particularly the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter systems, resulting in anxiolytic and antidepressant effects. The compound does not act as a monoamine reuptake inhibitor, which distinguishes it from other tricyclic antidepressants .
Comparación Con Compuestos Similares
Des-(2-hydroxyethyl)opipramol Dihydrochloride can be compared with other similar compounds, such as:
Opipramol: The parent compound, known for its anxiolytic and antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar structure but different mechanism of action.
Perphenazine: A tricyclic antipsychotic with a piperazine side chain similar to that of opipramol.
Uniqueness: This compound is unique due to its specific interaction with sigma receptors and its distinct pharmacological profile.
Actividad Biológica
Des-(2-hydroxyethyl)opipramol dihydrochloride is a derivative of opipramol, a tricyclic compound known for its anxiolytic and antidepressant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound features a tricyclic structure similar to other antidepressants but includes a 2-hydroxyethyl side chain. This modification is crucial for its interaction with various biological targets, particularly sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter systems.
The primary mechanism of action for this compound involves its affinity for sigma-1 receptors. These receptors are implicated in several neurobiological processes, including:
- Neurotransmitter Modulation : Sigma-1 receptor activation influences the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
- Neuroprotection : By modulating calcium homeostasis and reducing oxidative stress, sigma-1 receptor activation contributes to neuronal survival under stress conditions.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Anxiolytic Effects : Clinical studies have demonstrated that opipramol derivatives can alleviate anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
- Antidepressant Activity : While primarily used for anxiety disorders, some studies suggest that des-(2-hydroxyethyl)opipramol may also possess antidepressant properties, potentially making it effective for patients with comorbid anxiety and depression .
In Vitro Studies
Research indicates that this compound has significant effects on human adipocytes, where it exhibits antilipolytic properties. Unlike other psychoactive drugs, it does not impair insulin-mediated glucose uptake while inhibiting lipolysis induced by β-adrenergic agonists . This unique profile suggests potential applications in managing metabolic side effects associated with other psychotropic medications.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of opipramol and its derivatives:
- Controlled Study of Opipramol : A study comparing opipramol with chlordiazepoxide reported favorable outcomes in treating anxiety disorders. Participants receiving opipramol showed significant improvements in anxiety and psychosomatic symptoms compared to those on placebo .
- Long-term Efficacy : A longitudinal study indicated that patients treated with opipramol experienced sustained relief from anxiety symptoms over extended periods, suggesting its potential as a long-term treatment option .
Comparative Analysis
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
Des-(2-hydroxyethyl)opipramol | Sigma-1 receptor agonist | Anxiety disorders | Anxiolytic, antilipolytic |
Opipramol | Sigma-1 receptor agonist | Anxiety and depression | Mild sedative effect |
Imipramine | Serotonin-Norepinephrine reuptake inhibitor | Depression | Antidepressant, can cause sedation |
Propiedades
IUPAC Name |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIIIUHZIHOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347790 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-38-7 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.